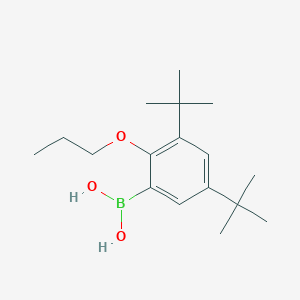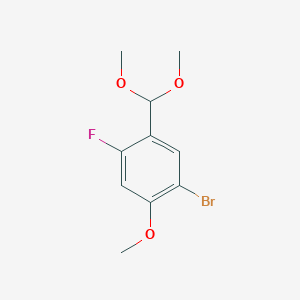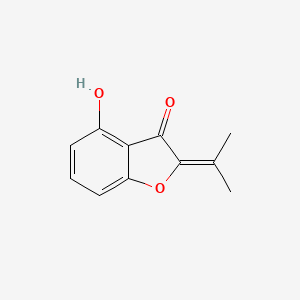
(3,5-ditert-butyl-2-propoxyphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-ditert-butyl-2-propoxyphenyl)boronic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with tert-butyl groups and a propyloxy group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-ditert-butyl-2-propoxyphenyl)boronic acid typically involves the reaction of 3,5-di-tert-butylphenol with boric acid under controlled conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere, usually nitrogen . The mixture is cooled to -78°C, and a solution of n-butyllithium is added dropwise. After the reaction is complete, the mixture is allowed to warm to room temperature, quenched with water, and extracted with an organic solvent .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(3,5-ditert-butyl-2-propoxyphenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The compound can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Substituted phenylboronic acids.
Applications De Recherche Scientifique
(3,5-ditert-butyl-2-propoxyphenyl)boronic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (3,5-ditert-butyl-2-propoxyphenyl)boronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, including catalysis and molecular recognition .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Di-tert-butylphenylboronic acid: Similar structure but lacks the propyloxy group.
4-tert-Butylphenylboronic acid: Similar boronic acid functionality but different substitution pattern.
Uniqueness
(3,5-ditert-butyl-2-propoxyphenyl)boronic acid is unique due to the presence of both tert-butyl and propyloxy groups, which enhance its steric and electronic properties. This makes it particularly useful in specific synthetic applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C17H29BO3 |
|---|---|
Poids moléculaire |
292.2 g/mol |
Nom IUPAC |
(3,5-ditert-butyl-2-propoxyphenyl)boronic acid |
InChI |
InChI=1S/C17H29BO3/c1-8-9-21-15-13(17(5,6)7)10-12(16(2,3)4)11-14(15)18(19)20/h10-11,19-20H,8-9H2,1-7H3 |
Clé InChI |
RPFFNOFLINWRFI-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC(=C1OCCC)C(C)(C)C)C(C)(C)C)(O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-(Isocyanatomethyl)bicyclo[2.2.1]heptane](/img/structure/B8678985.png)


![5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thiophene-2-sulfonamide](/img/structure/B8679014.png)
